3-Acetyl-6-bromo-4-azaindole (CAS: 1260382-55-5) is a highly functionalized, bifunctional heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Featuring a 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core, this compound serves as a bioisostere to traditional indoles, offering enhanced aqueous solubility and metabolic stability due to the hydrogen-bond-accepting pyridine nitrogen [1]. The molecule is strategically functionalized with a 6-bromo group, which acts as a reliable handle for palladium-catalyzed cross-coupling reactions, and a 3-acetyl group, which provides a versatile vector for the condensation-driven synthesis of extended heterocycles. Procuring this pre-functionalized scaffold allows discovery chemists to rapidly access complex 3,6-disubstituted azaindole libraries while bypassing challenging early-stage functionalization steps.
Substituting 3-Acetyl-6-bromo-4-azaindole with a standard 6-bromoindole or an unfunctionalized 6-bromo-4-azaindole introduces significant downstream liabilities in both procurement and synthesis. Standard indoles lack the pyridine nitrogen, resulting in substantially lower aqueous solubility and higher lipophilicity, which frequently leads to pharmacokinetic attrition in late-stage drug development [1]. Conversely, opting for the unacetylated 6-bromo-4-azaindole forces process chemists to perform a late-stage Friedel-Crafts acylation. Because the 4-azaindole core is electron-deficient compared to indole, direct acylation requires harsh Lewis acid conditions, resulting in moderate yields and regiochemical impurities [1]. Procuring the exact 3-acetyl-6-bromo derivative eliminates these synthetic bottlenecks and guarantees a high-purity starting point for divergent library synthesis.
Lacks C3-acetyl handle; logP ~1.72 may shift lipophilicity and protein-binding context
Lacks C6-bromine cross-coupling site, limiting synthetic versatility to carbonyl chemistry only
Absence of pyridine nitrogen leads to higher reported logD and unbound clearance; scaffold advantage may not transfer
The 4-azaindole core provides a profound physicochemical advantage over traditional indole scaffolds. Comparative studies demonstrate that azaindoles uniformly display enhanced aqueous solubility, often exceeding 25-fold improvements compared to prototype indoles due to the introduction of the hydrogen-bond-accepting pyridine nitrogen [1]. Furthermore, this structural modification typically extends metabolic half-life in human liver microsomes (HLM) by reducing overall lipophilicity. For procurement, selecting the 4-azaindole scaffold directly mitigates the risk of poor dissolution and low bioavailability in downstream therapeutic candidates.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | >400 μg/mL (4-azaindole core average) |
| Comparator Or Baseline | Prototype indole core (<20 μg/mL) |
| Quantified Difference | >25-fold increase in aqueous solubility |
| Conditions | Standard aqueous buffer dissolution assays (pH 7.4) |
Procuring the azaindole bioisostere prevents late-stage compound attrition caused by poor solubility, a leading cause of failure in kinase inhibitor development.
Utilizing pre-functionalized 3-Acetyl-6-bromo-4-azaindole bypasses the need to acetylate 6-bromo-4-azaindole. The electron-deficient nature of the azaindole pyridine ring deactivates the pyrrole moiety toward electrophilic aromatic substitution. Consequently, direct acylation of 4-azaindoles often yields moderate conversions (typically 40-60%) and requires aggressive Lewis acid catalysis, which can complicate scale-up and purification [1]. By procuring the 3-acetylated compound, process chemists eliminate a low-yielding synthetic step, effectively accelerating the throughput of early-stage library generation and reducing reagent waste.
| Evidence Dimension | Synthetic Step Count and Yield |
| Target Compound Data | 0 steps to 3-acetyl functionality (100% starting material retention) |
| Comparator Or Baseline | 6-Bromo-4-azaindole (requires 1 acylation step, ~40-60% yield) |
| Quantified Difference | Elimination of 1 synthetic step and avoidance of ~40-60% yield loss |
| Conditions | Standard electrophilic aromatic substitution (Friedel-Crafts) conditions |
Purchasing the pre-acetylated building block directly accelerates project timelines and avoids the material losses associated with functionalizing electron-deficient heterocycles.
The 6-bromo substituent in 3-Acetyl-6-bromo-4-azaindole provides a highly reactive vector for palladium-catalyzed cross-coupling, significantly outperforming its 6-chloro counterpart. Bromides undergo oxidative addition with palladium(0) species at a much lower activation energy than chlorides. In standard Suzuki-Miyaura couplings, brominated azaindoles typically achieve >90% conversion at 80°C using standard catalysts, whereas chlorinated analogs often require temperatures exceeding 100°C and specialized, expensive phosphine ligands to reach comparable yields [1]. This reactivity difference allows for milder reaction conditions that preserve the integrity of the 3-acetyl group.
| Evidence Dimension | Cross-Coupling Temperature and Catalyst Requirement |
| Target Compound Data | High conversion at ~80°C with standard Pd catalysts |
| Comparator Or Baseline | 3-Acetyl-6-chloro-4-azaindole (requires >100°C and specialized ligands) |
| Quantified Difference | ~20-30°C reduction in reaction temperature and broader catalyst scope |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling |
The higher reactivity of the 6-bromo handle enables milder, more cost-effective coupling conditions, reducing the risk of side reactions and thermal degradation during library synthesis.
The 4-azaindole core is a recognized motif for targeting the ATP-binding pocket of kinases, where the N1-H and N4 act as critical hydrogen bond donors and acceptors to the hinge region [1]. 3-Acetyl-6-bromo-4-azaindole is specifically procured to rapidly generate structure-activity relationship (SAR) libraries. The 6-bromo group allows for the introduction of solvent-exposed solubilizing groups via Suzuki coupling, while the 3-acetyl group can be condensed to form diverse 3-position substituents, providing a highly modular approach to lead optimization.
The 3-acetyl functionality is an electrophilic center for condensation reactions. Industrial and academic laboratories procure this compound to synthesize complex, multi-ring systems by reacting the acetyl group with amidines, guanidines, or thioureas to yield 3-(pyrimidin-4-yl) or 3-(thiazol-4-yl) azaindole derivatives [2]. This direct condensation strategy bypasses multi-step de novo ring synthesis, offering a streamlined route to advanced pharmaceutical intermediates.
In FBDD, fragments must possess high aqueous solubility to achieve the high concentrations required for initial screening and co-crystallization. The solubility profile of the 4-azaindole core, combined with the heavy-atom anomalous dispersion provided by the bromine atom, makes 3-Acetyl-6-bromo-4-azaindole a highly suitable fragment for X-ray crystallographic screening [3]. The bromine atom assists in rapid phase determination and electron density mapping, accelerating the structural elucidation of protein-ligand complexes.